molecular formula C25H24ClFN2O3S B11447324 N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11447324
M. Wt: 487.0 g/mol
InChI Key: XYCUQUWUMFJUQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenoxy group, and a dimethoxy-dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of the chlorophenyl and fluorophenoxy groups. The final step involves the formation of the carbothioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with different substituents on the phenyl and isoquinoline rings. Examples include:

  • N-(4-bromophenyl)-1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • N-(4-methylphenyl)-1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24ClFN2O3S

Molecular Weight

487.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24ClFN2O3S/c1-30-23-13-16-11-12-29(25(33)28-19-7-3-17(26)4-8-19)22(21(16)14-24(23)31-2)15-32-20-9-5-18(27)6-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,28,33)

InChI Key

XYCUQUWUMFJUQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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